2-(2-Aminopyrimidin-4-yl)-4-(2-chloro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID24793884C77 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies developing the compound .
Industrial Production Methods
Industrial production methods for PMID24793884C77 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as high-pressure liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
PMID24793884C77 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
PMID24793884C77 has several scientific research applications, including:
Chemistry: Used as a probe to study the inhibition of cell division cycle 7 kinase.
Biology: Investigated for its effects on cell division and potential as a therapeutic agent.
Medicine: Explored for its potential use in cancer treatment due to its ability to inhibit cell division.
Industry: Potential applications in the development of new therapeutic agents and as a tool in drug discovery.
Mechanism of Action
The mechanism of action of PMID24793884C77 involves the inhibition of cell division cycle 7 kinase, which is crucial for the initiation of DNA replication. By inhibiting this kinase, the compound can interfere with the cell division process, leading to potential therapeutic effects in cancer treatment . The molecular targets and pathways involved include the cell division cycle 7 kinase and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PMID24793884C77 include other cell division cycle 7 kinase inhibitors, such as:
PD0332991: Another cell division cycle 7 kinase inhibitor with similar therapeutic potential.
PD0173074: A compound with similar inhibitory effects on cell division cycle 7 kinase.
Uniqueness
PMID24793884C77 is unique due to its specific structure and the particular way it interacts with cell division cycle 7 kinase. This uniqueness may contribute to its potential effectiveness and specificity as a therapeutic agent .
Properties
Molecular Formula |
C15H12ClN5O2S |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(2-aminopyrimidin-4-yl)-4-(2-chloro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H12ClN5O2S/c1-23-7-2-3-8(9(16)6-7)11-12(13(17)22)24-14(21-11)10-4-5-19-15(18)20-10/h2-6H,1H3,(H2,17,22)(H2,18,19,20) |
InChI Key |
VCUXVXLUOHDHKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(SC(=N2)C3=NC(=NC=C3)N)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.